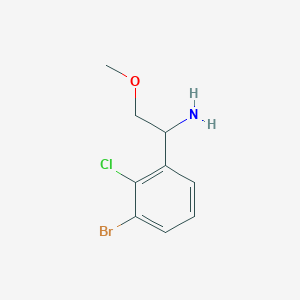
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of a bromine and chlorine atom on the phenyl ring, along with a methoxy group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-chloroaniline, which can be obtained by the reduction of 1-bromo-2-chloro-3-nitrobenzene using zinc dust and ammonium chloride in methanol.
Methoxylation: The next step involves the introduction of the methoxy group. This can be achieved through the reaction of 3-bromo-2-chloroaniline with methanol in the presence of a suitable catalyst.
Ethanamine Introduction: Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction, where the methoxylated intermediate reacts with ethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Methoxylation and Demethoxylation: The methoxy group can be introduced or removed through specific reactions involving methanol or demethylating agents.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation can produce quinones.
Scientific Research Applications
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the phenyl ring enhances its binding affinity to these targets, while the methoxy group and ethanamine side chain contribute to its overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloroaniline: A precursor in the synthesis of 1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine.
1-(3-Bromo-2-chlorophenyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.
1-(3-Bromo-2-chlorophenyl)-2-hydroxyethanamine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
1-(3-bromo-2-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-13-5-8(12)6-3-2-4-7(10)9(6)11/h2-4,8H,5,12H2,1H3 |
InChI Key |
YDOWZWQBLWGPLD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=C(C(=CC=C1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


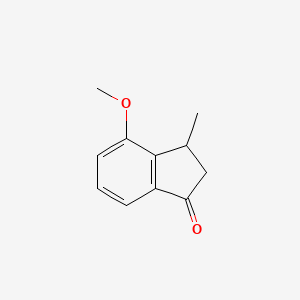
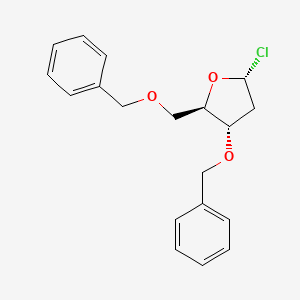
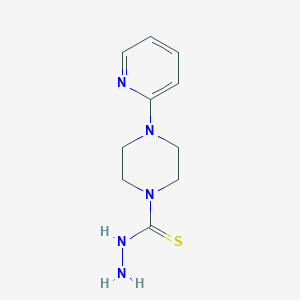

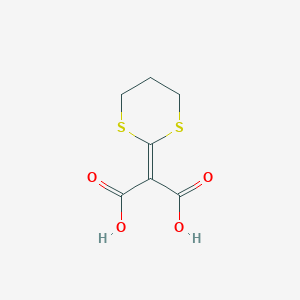
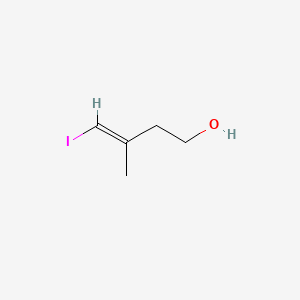


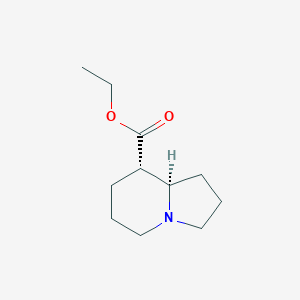
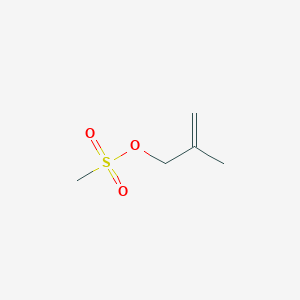

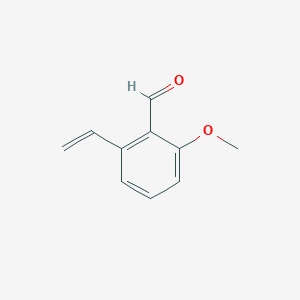

![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
